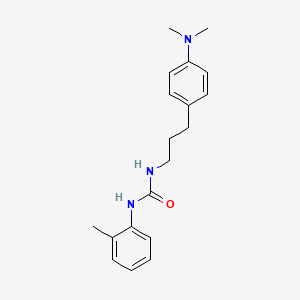

1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[3-[4-(dimethylamino)phenyl]propyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c1-15-7-4-5-9-18(15)21-19(23)20-14-6-8-16-10-12-17(13-11-16)22(2)3/h4-5,7,9-13H,6,8,14H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZOVQUGJZRKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(o-tolyl)urea, with the molecular formula C19H25N3O and a molecular weight of 311.429 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antibacterial, and antifungal activities.

- IUPAC Name : 1-[3-[4-(dimethylamino)phenyl]propyl]-3-(2-methylphenyl)urea

- Molecular Formula : C19H25N3O

- Molecular Weight : 311.429 g/mol

- Purity : Typically around 95% .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, certain derivatives have shown antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma). These compounds often block cell cycle progression at the G2/M phase, which is crucial for cancer treatment as it prevents the proliferation of cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 2.28 | G2/M phase arrest |

| Compound B | HT-29 | 4.22 | Apoptosis induction |

| Compound C | HCT-116 | 3.46 | Inhibition of tubulin polymerization |

Antibacterial Activity

The antibacterial activity of similar urea derivatives has been documented, particularly against Gram-positive and Gram-negative bacteria. For example, some derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that modifications to the urea structure can enhance its antibacterial properties.

Table 2: Antibacterial Activity Overview

| Bacterial Strain | MIC (mg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Similar Urea Derivative |

| Escherichia coli | 0.025 | Similar Urea Derivative |

Antifungal Activity

In addition to antibacterial properties, some studies have indicated antifungal activity in related compounds, although specific data on this compound is limited. The general trend shows that compounds with similar structures can inhibit fungal growth effectively .

Case Studies

Several case studies have documented the use of urea derivatives in clinical settings:

- Case Study 1 : A derivative similar to the compound was tested in vitro against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

- Case Study 2 : A study involving a related compound demonstrated significant antibacterial effects against multi-drug resistant strains, suggesting potential therapeutic applications in treating infections.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Findings from Comparative Analysis

Physicochemical Properties

- Solubility: Dimethylamino and morpholino groups enhance water solubility compared to purely aromatic substituents (e.g., o-tolyl). For example, compound 18 (dimethylaminopropyl) has higher solubility than purine derivatives with morpholinoethyl groups .

- Stability: Symmetrical ureas (e.g., 1,3-bis(dimethylaminopropyl)urea) exhibit higher thermal stability (mp ~160°C), while asymmetrical analogs may have lower melting points due to reduced crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.